molecular formula C21H12Br3N3 B2429726 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine CAS No. 1690315-37-7

2,4,6-Tris(2-bromophenyl)-1,3,5-triazine

Cat. No.: B2429726
CAS No.: 1690315-37-7
M. Wt: 546.06
InChI Key: CTURUJRMTZHZGM-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-bromophenyl)-1,3,5-triazine ( 1690315-37-7) is a high-purity brominated aromatic triazine derivative of significant interest in advanced materials research and organic synthesis. This compound, with a molecular formula of C21H12Br3N3 and a molecular weight of 546.05 g/mol, serves as a versatile building block for constructing complex molecular architectures . The sterically hindered structure, featuring bromine atoms at the ortho positions of the phenyl rings, makes it particularly valuable in the development of metal-organic frameworks (MOFs) and supramolecular assemblies where controlled molecular geometry is critical. Researchers utilize this tris-bromophenyl triazine derivative extensively in cross-coupling reactions, including Suzuki and Ullmann-type couplings, to create extended π-conjugated systems for optoelectronic applications . In materials science, its rigid C3-symmetric structure serves as an excellent core for star-shaped molecules and dendrimers with potential application in organic light-emitting diodes (OLEDs) and as electron-transport materials. The compound is typically supplied as a solid and should be stored in a cool, dark, and dry environment to maintain stability. As with all research chemicals, proper personal protective equipment should be worn when handling. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(2-bromophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Br3N3/c22-16-10-4-1-7-13(16)19-25-20(14-8-2-5-11-17(14)23)27-21(26-19)15-9-3-6-12-18(15)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTURUJRMTZHZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4,6 Tris 2 Bromophenyl 1,3,5 Triazine and Analogues

Precursor Synthesis and Functionalization Strategies

The synthesis of 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine relies on the availability of suitable precursors that either form the triazine ring or introduce the desired aryl groups. Key strategies involve the derivatization of cyanuric chloride and the preparation of brominated aryl precursors.

Derivatization of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and widely used precursor for the synthesis of substituted triazines. Its three chlorine atoms can be sequentially replaced by various nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This stepwise reactivity allows for the controlled synthesis of mono-, di-, and trisubstituted triazines.

For the synthesis of symmetrically substituted triazines like this compound, all three chlorine atoms are replaced by the same nucleophile. The general approach involves reacting cyanuric chloride with three equivalents of a 2-bromophenyl nucleophile. The reactivity of the substitution reactions is temperature-dependent, with the first substitution often occurring at low temperatures (e.g., 0 °C), the second at room temperature, and the third requiring elevated temperatures.

Table 1: Temperature-Dependent Reactivity of Cyanuric Chloride

Substitution StepTypical Reaction Temperature
First Chlorine Replacement0 °C
Second Chlorine ReplacementRoom Temperature (approx. 20-25 °C)
Third Chlorine ReplacementElevated Temperatures (e.g., reflux)

Note: The exact temperatures can vary depending on the nucleophile and solvent used.

Introduction of Brominated Aryl Moieties

The introduction of the 2-bromophenyl groups onto the triazine core can be achieved using organometallic reagents or through metal-catalyzed cross-coupling reactions.

A common method involves the use of a Grignard reagent, specifically 2-bromophenylmagnesium bromide. This organomagnesium compound is prepared by reacting 2-bromobromobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The resulting Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon atoms of the triazine ring and displacing the chloride ions. The reaction of a Grignard reagent with cyanuric chloride can lead to the formation of mono-, di-, or trisubstituted products depending on the stoichiometry and reaction conditions.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for forming carbon-carbon bonds. In this approach, 2,4,6-trichloro-1,3,5-triazine can be coupled with 2-bromophenylboronic acid in the presence of a palladium catalyst and a base. This method offers high efficiency and functional group tolerance.

Core Formation Reactions

The 1,3,5-triazine (B166579) ring itself can be constructed through cyclization reactions, providing an alternative route to the target molecule.

Cyclotrimerization Approaches

The cyclotrimerization of nitriles is a direct method for the synthesis of symmetrically substituted 1,3,5-triazines. For the synthesis of this compound, the precursor would be 2-bromobenzonitrile. This reaction typically requires a catalyst, which can range from strong acids to metal-based catalysts. For instance, the cyclotrimerization of benzonitriles has been achieved using catalytic systems composed of titanium chlorido complexes and magnesium. Microwave-assisted cyclotrimerization has also been shown to be an effective method, often reducing reaction times significantly.

Table 2: Catalytic Systems for Nitrile Cyclotrimerization

Catalyst SystemReaction ConditionsReference
Titanium Chlorido Complexes / Mg150 °C, no solvent
CpCo(CO)₂Microwave irradiation, THF

Nucleophilic Substitution Reactions with Triazine Halides

As detailed in section 2.1.1., the most prevalent method for constructing the this compound is through the nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reaction with a suitable 2-bromophenyl nucleophile, such as 2-bromophenylmagnesium bromide, is a direct approach to introduce the three aryl groups.

The general reaction scheme involves the slow addition of the Grignard reagent to a solution of cyanuric chloride in an appropriate solvent like THF at a controlled temperature, typically starting at low temperatures and gradually warming to complete the reaction. The stoichiometry is crucial, with at least three equivalents of the Grignard reagent required for the complete substitution of all three chlorine atoms.

Post-Synthetic Modification and Peripheral Functionalization

While the synthesis of this compound yields the target compound, further modifications of the peripheral phenyl rings can be envisioned to fine-tune its properties. The bromine atoms on the phenyl rings offer a handle for various subsequent transformations.

For instance, the bromine atoms can be subjected to further palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a wide array of different functional groups. This allows for the creation of more complex molecular architectures and the modulation of the electronic and photophysical properties of the triazine core.

Another potential modification is the conversion of the bromo-substituents to other functional groups through nucleophilic substitution or metal-halogen exchange followed by reaction with an electrophile. These post-synthetic modifications significantly expand the chemical space accessible from the parent this compound molecule. For example, a similar compound, 2,4,6-tris(3-bromophenyl)-1,3,5-triazine, has been utilized as a radical-scavenging compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, offering mild conditions and high functional group tolerance. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in the functionalization of aryl halides, including the bromophenyl groups on the triazine core.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. This reaction is highly effective for creating biaryl structures. For triazine-based systems, this can be applied in two ways: either by building the triazine from a pre-functionalized boronic acid or by using a brominated triazine as a scaffold for further aryl group introduction. In a notable synthesis of dendrimers with a triazine core, a Suzuki-Miyaura coupling was employed between ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid and an aryl halide, achieving the target products in yields of 41–50% acs.orgnih.gov. This demonstrates the utility of the Suzuki reaction in elaborating complex structures around a central triazine unit.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by palladium and a copper co-catalyst. This method is the most common way to synthesize arylalkynes and conjugated enynes under mild conditions. For a molecule like this compound, the three ortho-bromo positions serve as reactive handles for Sonogashira coupling, allowing for the introduction of acetylenic substituents. This post-synthesis modification can dramatically alter the electronic and photophysical properties of the parent molecule, making it a key strategy for tuning materials for specific applications, such as in OLEDs nbinno.com.

Strategies for ortho-Bromophenyl Functionalization

The functionalization of the ortho-bromophenyl units on the this compound core is critical for extending its structure in three dimensions and creating precisely defined molecular architectures. The steric hindrance imposed by the ortho-position presents a synthetic challenge, often requiring carefully selected catalytic systems.

Palladium-catalyzed cross-coupling reactions are the primary strategies for this purpose. While direct examples on the target triazine are not extensively detailed in the literature, the reactivity of the ortho-bromophenyl moiety has been demonstrated on analogous structures. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been successfully applied to 1,3,5-tris(2-bromophenyl)benzene researchgate.net. In this synthesis, the ortho-brominated benzene core was coupled with amines like 4,4'-dimethoxydiphenylamine and phenothiazine, achieving moderate to good yields (50-73%) researchgate.net. This serves as a strong proof-of-concept for the functionalization of the C-Br bonds in this compound, suggesting that similar C-N, C-C, and C-O coupling strategies are viable for modifying the triazine compound. The choice of bulky, electron-rich phosphine (B1218219) ligands is often crucial to facilitate the oxidative addition and reductive elimination steps at the sterically hindered ortho-position.

Other Carbon-Carbon and Carbon-Heteroatom Coupling Methods

Beyond the Suzuki and Sonogashira reactions, other coupling methods are vital for introducing diverse functionalities. While the Horner-Wadsworth-Emmons reaction and the Michaelis–Arbuzov rearrangement are powerful tools for forming C=C and C-P bonds respectively, their application in the direct synthesis or functionalization of 2,4,6-Tris(aryl)-1,3,5-triazines is not commonly reported. Instead, other palladium-catalyzed reactions have proven more versatile for this class of compounds.

The Stille reaction , which couples an organotin compound with an organohalide, is a highly versatile C-C bond-forming reaction with broad substrate scope organic-chemistry.orgwikipedia.org. Its tolerance for a wide array of functional groups makes it suitable for complex molecule synthesis, and it could be applied to functionalize the bromo-positions on the target triazine.

More directly relevant is the Buchwald-Hartwig amination , a palladium-catalyzed method for forming carbon-nitrogen bonds wikipedia.orglibretexts.orgorganic-chemistry.org. As previously mentioned, this reaction has been successfully used on the analogous 1,3,5-tris(2-bromophenyl)benzene core, demonstrating its effectiveness in functionalizing sterically congested ortho-bromo positions researchgate.net. This reaction is of paramount importance for synthesizing hole-transporting materials and other organic electronic components where arylamine moieties are desired. The reaction typically employs a palladium catalyst with specialized, bulky phosphine ligands and a strong base wikipedia.orgbeilstein-journals.org.

Grafting and Dendrimer Synthesis Approaches

The C3-symmetric structure of 2,4,6-trisubstituted-1,3,5-triazines makes them ideal cores for the synthesis of dendrimers and other star-shaped macromolecules doi.orgnih.govub.edu. The three aryl arms can be functionalized convergently or divergently to build up successive generations of dendritic wedges.

The synthesis of dendrimers frequently relies on the iterative application of coupling reactions. A common approach involves using a brominated triazine core, such as 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (a positional isomer of the target compound), as a scaffold acs.org. This core can undergo C-N coupling reactions with carbazole-based dendrons to create thermally activated delayed fluorescent (TADF) emitters for OLEDs acs.org. The step-by-step nucleophilic substitution on a 2,4,6-trichloro-1,3,5-triazine core is another widely used method to build dendrimers with precisely controlled structures doi.orgnih.govnih.govmdpi.com. These synthetic strategies allow for the creation of highly ordered, monodisperse molecules where the triazine core imparts thermal stability and desirable electronic properties nih.gov.

Reaction Optimization, Yield, and Purity Assessment

The efficiency of synthesizing and functionalizing this compound and its analogues is highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

For palladium-catalyzed cross-coupling reactions, the selection of the ligand is critical. For example, in the synthesis of dendrimers via Suzuki coupling, the use of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst with K₂CO₃ as the base in DMF at 80 °C was found to be optimal, yielding the desired product in 41% yield acs.orgnih.gov. Purity assessment is typically carried out using NMR spectroscopy (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) acs.org.

In the case of Buchwald-Hartwig amination on the analogous 1,3,5-tris(2-bromophenyl)benzene, yields ranged from 50% to 73%, highlighting the impact of the specific amine coupling partner on reaction efficiency researchgate.net. For the synthesis of triazine analogues from cyanuric chloride, yields can be significantly higher. The reaction of cyanuric chloride with resorcinol to form 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, for instance, has been reported with a yield of nearly 90% and a purity of 98.8% as determined by HPLC chemicalbook.com.

The table below summarizes yields from various synthetic methodologies related to triazine cores, illustrating typical efficiencies under optimized conditions.

Reaction TypeCore Molecule/PrecursorProductYield (%)PurityReference
Suzuki-Miyaura CouplingTriazine Triboronic AcidAromatic Dendrimer41-50%N/A acs.orgnih.gov
Buchwald-Hartwig Amination1,3,5-Tris(2-bromophenyl)benzeneTriarylamine Derivative50-73%N/A researchgate.net
Friedel-Crafts ReactionCyanuric Chloride & Resorcinol2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine89.9%98.8% (HPLC) chemicalbook.com

These findings underscore the importance of methodical optimization to achieve high yields and purity, which are essential for the material's performance in its intended applications.

Advanced Spectroscopic and Structural Characterization of 2,4,6 Tris 2 Bromophenyl 1,3,5 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed ¹H NMR data for 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the aromatic protons, are not available in the searched sources.

Specific ¹³C NMR data, including the chemical shifts of the triazine ring carbons and the various carbons of the 2-bromophenyl substituents, could not be found.

Information on the synthesis and ³¹P NMR characterization of phosphonate (B1237965) derivatives of this compound is not present in the available literature.

Mass Spectrometry Techniques for Molecular Confirmation

Specific ESI-MS data, including the observed mass-to-charge ratio (m/z) for protonated or other adducts of the molecule, are not documented in the searched scientific literature.

Detailed MALDI-TOF-MS analysis results for this compound could not be located.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides critical insights into the structural integrity and fragmentation pathways of molecules. While direct MS/MS studies on this compound are not extensively detailed in the available literature, analysis of related triazine compounds allows for the prediction of its fragmentation behavior.

Studies on similar structures, such as protonated 2,4,6-tris(benzylamino)-1,3,5-triazine and 2,4,6-tris(benzyloxy)-1,3,5-triazine, reveal complex fragmentation mechanisms involving interactions between the peripheral benzyl groups. nih.gov For this compound, the fragmentation would be expected to initiate from the protonated molecular ion. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the triazine core and the bromophenyl rings. The presence of bromine atoms, with their characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in distinctive isotopic clusters for the fragment ions, aiding in their identification. The stability of the triazine ring might lead to fragments where the triazine core remains intact while losing one or more bromophenyl groups. Further fragmentation could involve the loss of Br radicals or HBr from the bromophenyl rings.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the conformational structure of molecules.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the triazine ring and the substituted phenyl rings. Analysis of the closely related isomer, 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, provides a reference for identifying these characteristic vibrations. researchgate.net

The key vibrational modes include C=N stretching within the triazine ring, C-N stretching between the ring and the phenyl groups, and various vibrations of the C-Br bond and the benzene ring. The triazine ring typically exhibits characteristic stretching vibrations in the 1550-1400 cm⁻¹ region. The C-Br stretching frequency is expected in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, appear in the 900-650 cm⁻¹ range.

Table 1: Characteristic FTIR Vibrational Frequencies for Substituted Triazines

Vibrational Mode Typical Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Triazine Ring C=N Stretch 1550 - 1400
Aromatic C=C Stretch 1600 - 1450
C-N Stretch 1350 - 1250
Aromatic C-H Bending (out-of-plane) 900 - 650

Data compiled based on general spectroscopic principles and analysis of related compounds. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including UV-Vis absorption and photoluminescence, are employed to investigate the electronic transitions and emissive properties of molecules. These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com

The UV-Vis absorption spectrum of this compound is governed by π→π* electronic transitions within the conjugated system formed by the triazine core and the attached phenyl rings. mdpi.com The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the nature of the substituents. For 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, the primary absorption bands are typically located in the ultraviolet region. The presence of bromine atoms as substituents on the phenyl rings can cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted parent compound due to their electron-withdrawing nature and mass. rsc.org The solvent environment can also influence the absorption characteristics.

Many 2,4,6-triphenyl-1,3,5-triazine derivatives are known to be emissive, making them of interest for optoelectronic applications. acs.org Upon excitation with UV light, these molecules can relax to the ground state by emitting photons, a process known as photoluminescence or fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is highly dependent on the molecular structure and the surrounding environment. researchgate.net For this compound, the heavy bromine atoms might influence the emission properties through the heavy-atom effect, which can promote intersystem crossing to the triplet state and potentially lead to phosphorescence or a reduction in fluorescence quantum yield.

Table 2: Photophysical Properties of Representative Triphenyl-s-Triazine Derivatives

Compound Derivative Absorption λmax (nm) Emission λem (nm) Solvent
Extended Triphenyl-s-triazine (3-NO₂) 358 442 CH₂Cl₂
Extended Triphenyl-s-triazine (3-CN) 353 415 CH₂Cl₂

Data extracted from studies on functionally related extended 2,4,6-triphenyl-s-triazines for comparative purposes. mdpi.com

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction Studies

No single crystal X-ray diffraction data was found for 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine.

Information unavailable.

Information unavailable.

Information unavailable for the 2-bromophenyl isomer.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No powder X-ray diffraction data was found for this compound.

Atomic Force Microscopy (AFM) for Surface Morphology and Aggregation

No atomic force microscopy data was found for this compound.

Computational Chemistry and Theoretical Investigations of 2,4,6 Tris 2 Bromophenyl 1,3,5 Triazine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For triazine derivatives, DFT calculations provide insights into the molecule's geometry, stability, and electronic properties. These calculations are foundational for understanding the behavior of the molecule in various applications. While specific DFT studies on 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine are not readily found, research on related triazine compounds indicates that the choice of functional and basis set is crucial for obtaining accurate results. For instance, studies on other substituted triazines often employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a reliable description of their electronic nature.

HOMO-LUMO Energy Levels and Band Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

For various 1,3,5-triazine (B166579) derivatives, DFT calculations have been employed to determine these energy levels. For example, in one study on a different triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical reactivity irjweb.com. The analysis of HOMO and LUMO distributions reveals the regions in the molecule that are likely to act as electron donors and acceptors, respectively. In many donor-acceptor type triazine systems, the HOMO is often localized on the donor moieties, while the LUMO resides on the electron-accepting triazine core.

Table 1: Representative HOMO-LUMO Energy Data for a Triazine Derivative (Not this compound)

ParameterEnergy (eV)
HOMO-6.2967
LUMO-1.8096
Energy Gap (ΔE)4.4871

Note: This data is for a different triazine derivative and is presented for illustrative purposes only.

Electron Density Distribution and Intramolecular Charge Transfer (ICT) Characteristics

The distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions. These maps are valuable for predicting sites of electrophilic and nucleophilic attack.

In triazine derivatives designed as donor-acceptor systems, the presence of electron-donating groups attached to the electron-withdrawing triazine core can lead to Intramolecular Charge Transfer (ICT) upon photoexcitation. This phenomenon is crucial for applications in optoelectronics. Studies on functionalized 2,4,6-triphenyl-1,3,5-triazine (B147588) complexes have shown that the character of the excited state can shift towards an ICT state depending on the solvent polarity, which involves a transfer of electron density from a donor part of the molecule to the triazine moiety rsc.org.

Spin Density Analysis

Spin density analysis is a computational tool used to understand the distribution of unpaired electrons in open-shell systems, such as radicals or molecules in their triplet excited state. This analysis is particularly relevant for understanding reaction mechanisms involving radical intermediates and for materials with magnetic properties. Currently, there is no available research literature detailing the spin density analysis specifically for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules, such as absorption and emission spectra. It provides valuable information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions.

For various extended 2,4,6-triphenyl-1,3,5-triazine derivatives, TD-DFT calculations have been used to rationalize their optical properties mdpi.comresearchgate.net. These studies often show that the lowest energy absorption bands correspond to transitions from the HOMO to the LUMO. The choice of the functional, such as CAM-B3LYP, can be critical in accurately predicting the transition energies mdpi.com. While no specific TD-DFT data for this compound has been found, such calculations would be essential to understand its photophysical behavior.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, dynamics, and interactions with their environment. For a molecule like this compound, the rotation of the bromophenyl groups around the single bonds connecting them to the triazine ring can lead to different conformers. Research on the 3-bromophenyl isomer has indicated the existence of different conformers, suggesting that conformational flexibility is an important aspect of these types of molecules researchgate.net. However, specific molecular dynamics simulation studies for this compound are not available in the reviewed literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities. These models are used to predict the properties of new compounds without the need for experimental synthesis and testing. While 3D-QSAR models have been developed for other series of 1,3,5-triazine derivatives to guide the design of more potent compounds for specific applications, no QSPR or QSAR studies specifically targeting this compound were identified in the available literature nih.gov.

Structure Property Relationships in Brominated Triazine Compounds

Influence of Bromine Substitution Position on Electronic and Photophysical Properties

The location of the bromine substituent on the phenyl rings attached to the 1,3,5-triazine (B166579) core is a critical design parameter that profoundly influences the molecule's electronic structure and light-emitting behavior. The relative positioning—ortho, meta, or para—alters the steric and electronic landscape of the molecule, thereby modifying its energy levels and photophysical decay pathways.

The substitution pattern on the phenyl rings dictates the electronic communication between the substituent and the triazine core. Substituents can exert their influence through two primary mechanisms: the inductive effect and the resonance effect. chemistrysteps.com The inductive effect is related to the electronegativity of the atoms and their ability to donate or withdraw electron density through the sigma bonds. chemistrysteps.com The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.org

Ortho/Para Directors: Activating groups, which donate electron density, typically direct incoming electrophiles to the ortho and para positions. chemistrysteps.comleah4sci.com Halogens, including bromine, are an exception; they are deactivating due to their strong inductive electron withdrawal but are ortho/para directing because their lone pairs can participate in resonance, stabilizing the carbocation intermediate (sigma complex) formed during electrophilic aromatic substitution. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Meta Directors: Deactivating groups that strongly withdraw electron density from the ring, such as nitro (NO₂) or trifluoromethyl (CF₃) groups, direct incoming groups to the meta position. leah4sci.commasterorganicchemistry.com This is because the ortho and para positions become significantly more electron-deficient and thus destabilize the reaction intermediate. chemistrysteps.com

In the context of 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine, the bromine atoms are in the ortho position. This specific placement introduces significant steric hindrance, which can force the phenyl rings to twist out of the plane of the triazine ring. This twisting can disrupt π-conjugation between the phenyl and triazine moieties, which in turn affects the energy of the frontier molecular orbitals (HOMO and LUMO) and the resulting optical properties. rsc.org In contrast, para substitution, as seen in 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, would likely result in a more planar molecular structure, enhancing conjugation. Studies on related systems have shown that the disposition of functional groups (meta vs. para) can significantly alter electrochemical and photoluminescence properties by changing the character of the lowest triplet state. rsc.org For instance, research on coumarin derivatives demonstrated that the position of bromine atoms significantly impacts their photophysical properties; bromine on one part of the molecule could lead to red-shifted absorption and emission spectra, while substitution on another part enhanced the generation of singlet oxygen. rsc.orgresearchgate.net

The introduction of electronegative bromine atoms into the triazine structure has a pronounced effect on its electron affinity and charge transport capabilities. The 1,3,5-triazine core is inherently electron-deficient, making it a good electron acceptor. Attaching electron-withdrawing groups like halogens further lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

This reduction in LUMO energy increases the molecule's electron affinity, which is beneficial for applications requiring efficient electron injection and transport, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Theoretical studies on related π-conjugated systems have shown that bromination can decrease frontier molecular orbital energies while increasing electron affinities, which helps to stabilize charge carriers. researchgate.net The improved stability of the negative charge carrier (electron) facilitates better n-type (electron) transport. Therefore, compounds like this compound are expected to exhibit good electron transport characteristics, a crucial property for host materials or electron-transport layer materials in electronic devices.

PropertyInfluence of Bromine SubstitutionRationale
LUMO Energy Level DecreasedThe high electronegativity of bromine withdraws electron density, stabilizing the LUMO. mdpi.com
Electron Affinity IncreasedA lower LUMO energy corresponds to a higher electron affinity, making it easier for the molecule to accept an electron. researchgate.net
Electron Injection ImprovedA higher electron affinity reduces the energy barrier for injecting electrons from an electrode into the material. researchgate.net
Electron Transport Potentially EnhancedIncreased stability of the electron on the molecule can facilitate its movement between adjacent molecules in a solid-state device. researchgate.net

Correlation Between Molecular Planarity, Conjugation, and Optical Performance

The degree of planarity and π-conjugation within a molecule is intrinsically linked to its optical properties, including light absorption and emission. In triazine-based compounds, the extent of conjugation between the central triazine ring and the peripheral phenyl groups determines the energy of the π-π* electronic transitions. nih.gov

A more planar molecular structure allows for greater overlap of p-orbitals, leading to a more extensive delocalized π-electron system. This extended conjugation typically lowers the HOMO-LUMO energy gap, resulting in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. nih.govmdpi.com However, in this compound, the ortho-bromine atoms create steric hindrance, which forces the phenyl rings to adopt a twisted conformation relative to the triazine core. This twisting disrupts the π-conjugation, leading to a larger HOMO-LUMO gap and, consequently, emission at shorter wavelengths (in the blue or ultraviolet region) compared to a hypothetical planar analogue.

While reduced conjugation might seem detrimental, it can be advantageous for certain applications. For example, a wide energy gap is a key requirement for host materials in phosphorescent OLEDs, as it ensures that the host's triplet energy is higher than that of the phosphorescent guest emitter, allowing for efficient energy transfer. Furthermore, research has shown that enforced planarity in some triazine derivatives can be linked to enhanced nonlinear optical properties, such as two-photon absorption. mdpi.com

Role of Heavy Halogen Atoms (Bromine) in Enhancing Spin-Orbit Coupling and Room Temperature Phosphorescence

One of the most significant effects of incorporating bromine into organic molecules is the "heavy-atom effect." researchgate.net This phenomenon describes the ability of atoms with a high atomic number (Z), like bromine, to enhance spin-orbit coupling (SOC). rsc.orgnih.gov Spin-orbit coupling is a relativistic interaction between an electron's spin and its orbital motion around the nucleus. This interaction facilitates formally "spin-forbidden" electronic transitions, most notably intersystem crossing (ISC), which is the transition between singlet (S₁) and triplet (T₁) excited states. researchgate.net

In most purely organic molecules, ISC is inefficient due to weak SOC. Consequently, upon photoexcitation, the molecule typically returns to the ground state via fluorescence (from S₁) or non-radiative decay. However, the presence of a heavy atom like bromine significantly increases the rate of ISC (k_ISC). nih.gov This efficient population of the triplet state can open up a different radiative decay pathway: phosphorescence, which is light emission from the T₁ state.

Because triplet states have much longer lifetimes than singlet states, phosphorescence from organic molecules is often only observed at very low temperatures (77 K) in a rigid matrix, as collisions and vibrations at room temperature typically quench the triplet state non-radiatively. The enhanced SOC from bromine atoms can make the radiative decay from the T₁ state (phosphorescence) fast enough to compete with non-radiative decay processes, enabling the observation of Room Temperature Phosphorescence (RTP). nih.govresearchgate.net

ParameterEffect of Bromine (Heavy Atom)Consequence
Spin-Orbit Coupling (SOC) Significantly IncreasedFacilitates transitions between singlet and triplet states. rsc.orgresearchgate.net
Intersystem Crossing (ISC) Rate EnhancedEfficiently populates the triplet (T₁) excited state from the singlet (S₁) state. nih.gov
Phosphorescence PromotedIncreases the probability of radiative decay from the T₁ state. researchgate.net
Room Temperature Phosphorescence (RTP) Made PossibleThe enhanced radiative rate can outcompete non-radiative quenching at room temperature. nih.gov

Engineering Molecular Dimensionality and Branching on Optical Properties

Moving from simple linear molecules to more complex, branched, or dendritic architectures can have a profound impact on optical properties. The 2,4,6-trisubstituted-1,3,5-triazine core is an excellent building block for creating such structures due to its C₃ symmetry, which allows for the attachment of three identical or different dendritic arms. researchgate.net

Furthermore, expanding the π-conjugation system through branching can lead to predictable changes in optical properties. For example, studies on aromatic dendrimers with triazine cores have shown that increasing the number of triazine units and extending the conjugation results in a red-shift of the emission wavelength and a substantial increase in the fluorescence quantum yield. nih.gov This tunability allows for the rational design of molecules with specific emission colors and efficiencies for applications in areas like organic electronics and photocatalysis. nih.gov

Applications of 2,4,6 Tris 2 Bromophenyl 1,3,5 Triazine in Advanced Functional Materials

Organic Electronics and Optoelectronics

The unique molecular structure of 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine, characterized by a π-deficient triazine core and peripheral bromophenyl groups, imparts it with distinct electronic properties. These properties make it a candidate for several applications within the realm of organic electronics and optoelectronics.

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the triazine ring suggests that this compound could be a suitable material for various layers within an OLED device structure.

Triazine derivatives are recognized for their potential as electron transport materials due to their inherent electron-deficient characteristics. However, specific research detailing the performance of this compound as an ETL material in OLEDs, including data on electron mobility and device efficiency, is not extensively available in the reviewed literature.

The suitability of a compound as a host material in phosphorescent or TADF OLEDs is largely dependent on its triplet energy level. While other triazine derivatives have been investigated as host materials, detailed studies on the triplet energy and host capabilities of this compound for either phosphorescent or TADF emitters are not prominently featured in the available scientific literature. Consequently, performance data of OLEDs utilizing this specific compound as a host is not available.

The formation of exciplexes at the interface of donor and acceptor materials can be a strategy to achieve efficient blue emission in OLEDs. While triazine-based compounds can act as the acceptor component in such systems, there is a lack of specific research on the involvement of this compound in exciplex formation and its application in blue-emitting OLEDs.

Organic Photovoltaic Cells (OPVs)

Organic Semiconductors and Charge Carrier Mobility

The performance of organic electronic devices is fundamentally linked to the charge carrier mobility of the constituent organic semiconductor materials. While the molecular structure of this compound suggests potential semiconducting properties, specific experimental data on its charge carrier mobility (both electron and hole mobility) could not be found in the surveyed literature.

Porous Organic Materials and Frameworks7.2.1. Covalent Triazine Frameworks (CTFs)7.2.1.1. Design Principles and Synthetic Strategies 7.2.1.2. Porosity, Surface Area, and Chemical Stability 7.2.1.3. Applications in Gas Adsorption/Separation and Catalysis7.2.2. Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Ligands7.2.2.1. Bridging Ligand Linkers for COF/MOF Networks

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Ligands

Photocatalytic Hydrogen Evolution

The generation of hydrogen through photocatalytic water splitting is a promising avenue for clean energy production. Materials based on the 1,3,5-triazine (B166579) core have shown significant potential in this area. While direct studies on this compound for this specific application are not extensively documented, research on analogous structures provides strong evidence of its suitability. For instance, covalent organic frameworks (COFs) that incorporate the 2,4,6-triphenyl-1,3,5-triazine (B147588) unit have been demonstrated as effective photocathodes for hydrogen production. researchgate.net These materials leverage the electron-deficient nature of the triazine ring to facilitate charge separation and transfer, which are critical steps in the photocatalytic process.

In such systems, the triazine core acts as an electron acceptor, while the peripheral phenyl groups (or in this case, bromophenyl groups) can be tailored to act as electron donors, creating a donor-acceptor (D-A) structure. This intramolecular charge transfer character enhances the absorption of visible light and improves the efficiency of charge separation, which in turn boosts the photocatalytic activity. The strategic placement of bromine atoms on the phenyl rings in this compound could further influence the electronic properties and photocatalytic performance of the resulting materials. Covalent triazine-based frameworks have been systematically studied, and their performance in hydrogen evolution has been shown to be tunable by modifying the linker units connecting the triazine cores. liverpool.ac.uk

Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of porous materials that have garnered significant interest due to their high surface areas, tunable pore structures, and extended π-conjugation, making them suitable for applications in gas storage, separation, and catalysis. The rigid and planar structure of the 1,3,5-triazine ring makes it an excellent building block for the construction of robust and porous CMPs.

The synthesis of triazine-based CMPs has been successfully achieved through various cross-coupling reactions. A notable example is the synthesis of a triazine-conjugated microporous polymer through a Sonogashira–Hagihara coupling reaction, which utilized 2,4,6-tri(p-bromophenyl)-1,3,5-triazine, a structural isomer of the subject compound. nih.gov This reaction demonstrates that the bromine atoms on the phenyl rings can serve as reactive sites for polymerization. The resulting polymers exhibited significant Brunauer–Emmett–Teller (BET) surface areas, indicating the formation of a microporous structure. nih.gov

PolymerMonomersBET Surface Area (m²/g)
T-CMP2,4,6-tri(p-bromophenyl)-1,3,5-triazine, 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine322
T-CMP-MeMethylated T-CMP435

This table is based on data for the para-isomer, 2,4,6-tri(p-bromophenyl)-1,3,5-triazine, and is presented as a relevant example of the potential of bromo-substituted phenyl-triazines in the synthesis of CMPs. nih.gov

The use of this compound as a monomer in similar polymerization reactions is expected to yield CMPs with distinct properties due to the ortho-positioning of the bromine atoms, which would influence the polymer's three-dimensional structure and porosity.

Photochemistry and Photocatalysis

The photochemical properties of molecules based on the 2,4,6-triphenyl-1,3,5-triazine core have been extensively explored, revealing their potential as organic photocatalysts and components in light-harvesting systems.

Organic Photocatalysts for Selective Oxidative Coupling

Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine cores have been successfully employed as innovative photocatalysts for the selective oxidative coupling of benzylamines. nih.govacs.org These reactions are carried out under mild conditions, using visible light irradiation and atmospheric oxygen as the oxidant. nih.gov The triazine core in these dendrimers plays a crucial role in the photocatalytic cycle, facilitating the electron transfer processes that drive the reaction.

The efficiency of these photocatalysts has been demonstrated in the conversion of various benzylamines to their corresponding N-benzylidene benzylamines, with high yields achieved in short reaction times. nih.gov The reusability of these photocatalysts has also been established, highlighting their potential for sustainable chemical synthesis. acs.org The introduction of bromine atoms, as in this compound, could potentially enhance the photocatalytic activity through the heavy-atom effect, which can promote intersystem crossing and the formation of reactive triplet states.

PhotocatalystReactionConversion (%)Time (h)
Dendrimer D2Oxidative coupling of benzylamine>993
Dendrimer D2Oxidative coupling of 4-methylbenzylamine993
Dendrimer D2Oxidative coupling of 4-methoxybenzylamine983

This table presents the performance of a dendrimer with a 2,4,6-triphenyl-1,3,5-triazine core in the photocatalytic oxidative coupling of various benzylamines. nih.gov

Light-Harvesting and Energy Conversion Systems

The strong absorption and emission properties of compounds containing the 2,4,6-triphenyl-1,3,5-triazine scaffold make them attractive candidates for use in light-harvesting and energy conversion systems, such as organic light-emitting diodes (OLEDs). The introduction of different substituents onto the phenyl rings allows for the fine-tuning of their photophysical properties, including their absorption and emission wavelengths.

For example, the synthesis of emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole (B46965) derivatives has been reported, where the introduction of a bromine atom was shown to widen the energy bandgap by influencing the HOMO and LUMO energy levels. rsc.org This ability to modulate the electronic structure is crucial for the design of materials with specific light-emitting properties. The electron-deficient nature of the triazine core combined with electron-donating peripheral groups can lead to materials with efficient intramolecular charge transfer, which is beneficial for a range of optoelectronic applications.

Emerging Research Areas

The versatility of the 1,3,5-triazine scaffold extends to the field of biomedicine, where it is being explored for the development of novel therapeutic and diagnostic agents.

Non-Viral Gene Delivery Systems (Dendrimers)

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, which makes them ideal candidates for drug and gene delivery applications. Triazine-based dendrimers have been investigated as non-viral vectors for gene delivery, offering a potentially safer alternative to viral vectors. nih.govresearchgate.net

The synthesis of these dendrimers often involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a branching point, allowing for the construction of successive generations of the dendrimer. mdpi.com While this compound itself is not the starting material for the dendrimer core in most reported syntheses, the chemistry of triazines is central to the construction of these complex architectures. The core structure of the dendrimer, which could be conceptually derived from a functionalized 2,4,6-tris(phenyl)-1,3,5-triazine, has been shown to play a significant role in the dendrimer's ability to condense DNA and its transfection efficiency. The flexibility and chemical nature of the core and peripheral groups can be modified to optimize the biological activity and reduce cytotoxicity. nih.govmdpi.com

Components in Lithium Metal Batteries (e.g., Separators)

The relentless pursuit of higher energy density in lithium metal batteries (LMBs) has underscored the critical importance of developing advanced functional materials that can ensure battery safety and longevity. One of the significant challenges in LMBs is the formation of lithium dendrites during repeated charging and discharging cycles, which can penetrate the separator, leading to short circuits and thermal runaway. To address this, research has focused on modifying the battery separator, a key component that prevents physical contact between the anode and cathode while allowing ion transport.

Recent studies have explored the use of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine as a functional coating for polyolefin-based separators. It is important to note that the available research focuses on the meta-substituted isomer of the compound of interest. This flame-retardant and radical-scavenging compound, when incorporated into a polyethylene (B3416737) (PE) separator, demonstrates significant improvements in the physical, thermal, and electrochemical properties of the battery. nih.gov

The 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine-coated PE separator exhibits enhanced mechanical strength and superior thermal stability, effectively inhibiting thermal shrinkage at temperatures as high as 180°C. nih.gov This improved thermal resistance is a critical safety enhancement, as it helps maintain the structural integrity of the separator under thermal stress, thereby preventing internal short circuits.

Furthermore, the coating imparts a reliable affinity for carbonate-based electrolytes, which is essential for efficient ion transport. nih.gov A key attribute of the 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine coating is its remarkable radical scavenging ability. nih.gov During battery operation, highly reactive radicals can be generated, which contribute to the degradation of the electrolyte and the formation of an unstable solid electrolyte interphase (SEI) on the lithium metal anode. By reducing the concentration of these reactive radicals, the coating helps to suppress undesirable interfacial reactions at the cathode and effectively controls the growth of lithium dendrites on the anode. nih.gov

Property Observation Benefit in Lithium Metal Batteries
Mechanical Properties EnhancedImproved durability and resistance to dendrite penetration
Thermal Shrinkage Effectively inhibited even at 180°C nih.govEnhanced safety by preventing separator failure at high temperatures
Electrolyte Affinity Reliable affinity for carbonate-based electrolytes nih.govFacilitates efficient lithium-ion transport
Radical Scavenging Remarkable radical scavenging properties nih.govSuppresses degradation of electrolyte and battery components
Dendritic Li Growth Effectively controlled at the Li anode nih.govPrevents internal short circuits and improves battery lifespan
Interfacial Reactions Undesired reactions at the cathode are suppressed nih.govEnhances the stability and cyclability of the battery

Conclusion and Future Outlook

Summary of Key Research Findings for 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine

Currently, dedicated research publications focusing exclusively on the synthesis, properties, and applications of this compound are not widely available in the public domain. Its existence is noted in chemical databases, and it is commercially available from various suppliers, indicating its potential use as a building block in organic synthesis. The isomeric compound, 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, has been utilized in the preparation of donor-acceptor dyads for enhancing charge carrier abilities and in the development of dye-sensitized solar cells. chemicalbook.com This suggests that the bromo-substituents on the phenyl rings of the triazine core can play a crucial role in tuning the electronic and photophysical properties of the molecule.

Below is a table summarizing the basic available information for related tris(bromophenyl)-1,3,5-triazine isomers.

Compound NameCAS NumberMolecular FormulaKey Application/Research Area
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine30363-03-2C21H12Br3N3Reagent for donor-acceptor dyads, dye-sensitized solar cells chemicalbook.com
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine864274-51-9C21H12Br3N3Limited specific research available
This compoundNot readily availableC21H12Br3N3Limited to no specific research available

Remaining Challenges and Open Questions in Triazine Chemistry

The broader field of triazine chemistry, while mature in many respects, still presents several challenges that researchers are actively working to address. The synthesis of unsymmetrically substituted triazines, for instance, can be complex and often results in mixtures of products that are difficult to separate. researchgate.net Achieving regioselectivity in substitution reactions on the triazine ring remains a significant hurdle.

Furthermore, the inherent stability of the triazine ring can sometimes be a double-edged sword. While it imparts robustness to the resulting materials, it can also make post-synthetic modification challenging. The development of milder and more efficient methods for the functionalization of pre-formed triazine rings is an ongoing area of research. Another open question revolves around the precise control over the three-dimensional architecture of triazine-based polymers and frameworks, which is crucial for applications in areas like gas storage and catalysis.

Potential Directions for Future Research and Development

The future of triazine chemistry is bright, with several exciting avenues for exploration. The unique electronic properties of the triazine ring, characterized by its electron-deficient nature, make it an attractive core for the development of advanced materials.

The rational design of novel triazine-based materials with tailored properties is a key area for future research. By carefully selecting the substituents on the triazine core, it is possible to fine-tune the electronic, optical, and thermal properties of the resulting materials. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of dendrimers with triazine cores has shown promise in the development of materials with beneficial light-emission properties. acs.org

There is a continuous need for the development of more efficient, atom-economical, and environmentally friendly synthetic methods for triazine derivatives. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Future research will likely focus on catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, to construct complex triazine-based architectures. Moreover, the use of microwave-assisted synthesis and other green chemistry approaches can lead to shorter reaction times and reduced energy consumption. A patent for the synthesis of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) highlights a method that avoids the use of inorganic bases, thereby reducing waste. google.com

To gain a deeper understanding of the structure-property relationships in triazine-based materials, the use of advanced characterization techniques is essential. Techniques such as single-crystal X-ray diffraction, solid-state NMR, and advanced spectroscopic methods can provide detailed insights into the molecular and supramolecular structure of these materials. In-situ studies, which monitor the changes in a material's properties under operational conditions, will be crucial for understanding their performance and degradation mechanisms in devices.

The development of multifunctional materials, where a single triazine-based molecule or polymer exhibits multiple useful properties, is a highly desirable goal. For instance, a triazine-based material could be designed to be both emissive and electron-transporting for use in OLEDs, or to have both catalytic activity and porosity for applications in heterogeneous catalysis. The inherent versatility of the triazine scaffold, which allows for the introduction of three different substituents, makes it an ideal platform for the creation of such multifunctional architectures.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine?

The compound can be synthesized via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) using 2-bromophenyl nucleophiles. For analogous triazine derivatives, reaction conditions typically involve a base (e.g., NaH or Et3_3N) in anhydrous solvents like THF or DMF under inert atmosphere. Stepwise substitution at 25–80°C ensures controlled functionalization . Purification via recrystallization from toluene or dichloromethane/hexane mixtures is recommended to achieve >98% purity, as seen in related bromophenyl-triazine syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1^1H/13^{13}C NMR : To confirm substitution patterns and symmetry. Aromatic protons in 2-bromophenyl groups typically resonate at δ 7.2–7.8 ppm, with splitting patterns dependent on para/meta coupling .
  • X-ray crystallography : Resolves steric effects from ortho-bromine substituents, which may distort the triazine core planarity .
  • Elemental analysis and HRMS : Validate molecular formula and purity .

Q. How does the ortho-bromine substitution influence the compound’s reactivity in coordination chemistry?

The steric bulk of ortho-bromine groups reduces ligand flexibility, favoring rigid coordination geometries. This property is advantageous in synthesizing metal-organic frameworks (MOFs) with defined pore structures, as demonstrated in analogous triazine-based ligands .

Advanced Research Questions

Q. How to address discrepancies in reported fluorescence quantum yields for this compound derivatives?

Variations often arise from aggregation-induced emission (AIE) effects or solvent polarity. Standardize measurements using degassed solvents (e.g., THF, DCM) and control concentrations (<105^{-5} M) to minimize aggregation. Compare data with reference compounds like 2,4,6-triphenyltriazine to isolate substituent-specific effects .

Q. What strategies resolve conflicting crystallographic data on triazine-bromophenyl bond angles?

Ortho-bromine substituents introduce torsional strain, leading to non-planar triazine rings. Use high-resolution single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) to model steric interactions. For example, DFT studies on analogous carbazole-triazine hybrids revealed C–N–C bond angle deviations up to 5° due to steric hindrance .

Q. How to optimize catalytic activity of this compound in cross-coupling reactions?

The bromine atoms can act as leaving groups in Suzuki-Miyaura couplings. Pre-functionalize the triazine with Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) and use arylboronic acids in THF/H2_2O (3:1) at 80°C. Monitor regioselectivity via LC-MS, as ortho-substitution may slow transmetallation kinetics .

Q. What computational models predict the compound’s electronic properties for optoelectronic applications?

Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets effectively simulates UV-Vis absorption spectra. For this compound, calculate HOMO-LUMO gaps (~3.2 eV) and compare with experimental cyclic voltammetry data to validate charge-transfer behavior .

Methodological Notes

  • Contradiction Analysis : Conflicting solubility data (e.g., in polar vs. non-polar solvents) may stem from trace impurities. Use Soxhlet extraction or column chromatography for rigorous purification .
  • Safety Protocols : Ortho-bromine groups increase toxicity risks. Handle under fume hoods with PPE, and avoid prolonged skin contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.